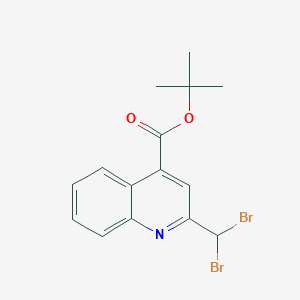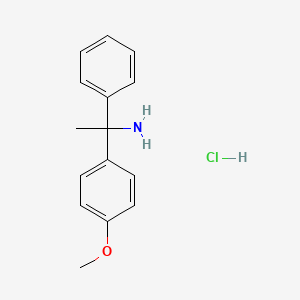
4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine
Overview
Description
4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine is a synthetic organic compound with the molecular formula C14H10F3NO and a molecular weight of 265.23 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyridine ring substituted with a methyl group at the 4-position . The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific research applications .
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine are currently under investigation. As a research chemical, it is being studied for its potential interactions with various biological targets .
Mode of Action
It is believed to interact with its targets through a series of complex biochemical reactions .
Biochemical Pathways
It is known that trifluoromethylpyridine and its intermediates, which are structurally similar to this compound, play a fundamental role in the development of many agrochemical and pharmaceutical compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under study. These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently being researched. As a research chemical, it is being studied for its potential effects on various biological systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals .
Preparation Methods
The synthesis of 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine typically involves the reaction of 4-methylpyridine with 3-trifluoromethylbenzoyl chloride under suitable reaction conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine can be compared with other similar compounds, such as:
4-Methyl-2-(3-chlorobenzoyl)pyridine: This compound has a chlorine atom instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Methyl-2-(3-fluorobenzoyl)pyridine: The presence of a fluorine atom instead of a trifluoromethyl group affects the compound’s lipophilicity and biological activity.
4-Methyl-2-(3-bromobenzoyl)pyridine: The bromine atom imparts distinct chemical characteristics compared to the trifluoromethyl group.
Properties
IUPAC Name |
(4-methylpyridin-2-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-5-6-18-12(7-9)13(19)10-3-2-4-11(8-10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQGJBKIQWHQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1421651.png)


![Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1421661.png)






![1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide](/img/structure/B1421670.png)

![3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1421672.png)

